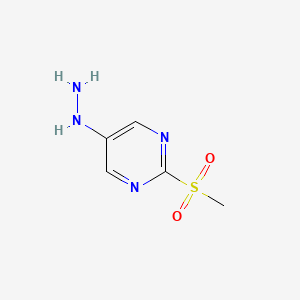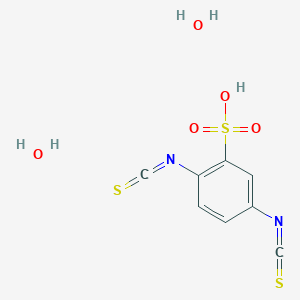![molecular formula C10H8N4S2 B3041903 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H8N4S2 and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Human Immunodeficiency Virus-1 (HIV-1) non-nucleoside reverse transcriptase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . HIV-1 non-nucleoside reverse transcriptase is a key enzyme in the replication of HIV-1 .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, inhibiting its function and thus disrupting the cell cycle . Similarly, it binds to the tolerant region II of the HIV-1 non-nucleoside reverse transcriptase’s binding pocket (NNIBP), inhibiting the enzyme and preventing the replication of HIV-1 .
Biochemical Pathways
The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell proliferation, which is beneficial in the treatment of cancer . The inhibition of HIV-1 non-nucleoside reverse transcriptase prevents the replication of HIV-1, slowing down the progression of the infection .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells . The inhibition of HIV-1 non-nucleoside reverse transcriptase results in the prevention of HIV-1 replication .
Properties
IUPAC Name |
(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-14-9-8-6(7-2-1-3-15-7)4-16-10(8)13-5-12-9/h1-5H,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXHINAFBAJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=NC=NC(=C23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)
![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)








![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

